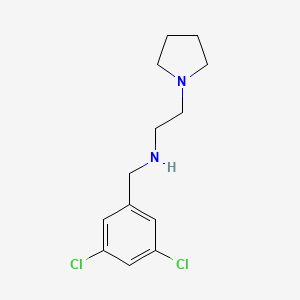
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that features a dichlorobenzyl group and a pyrrolidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,5-dichlorobenzyl chloride, is prepared by chlorination of benzyl chloride.
Nucleophilic Substitution: The 3,5-dichlorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions could potentially reduce the dichlorobenzyl group to a benzyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl group may enhance binding affinity to certain targets, while the pyrrolidine ring could influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- n-(3,4-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(3,5-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(3,5-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
n-(3,5-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the specific positioning of the dichloro groups on the benzyl ring and the presence of the pyrrolidine ring. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H18Cl2N2 |
|---|---|
Peso molecular |
273.20 g/mol |
Nombre IUPAC |
N-[(3,5-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-7-11(8-13(15)9-12)10-16-3-6-17-4-1-2-5-17/h7-9,16H,1-6,10H2 |
Clave InChI |
RNAWFIUOMITIAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















